4-(Piperazin-1-yl)benzonitrile
Overview
Description
4-(Piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H13N3 It consists of a piperazine ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
The primary target of 4-(Piperazin-1-yl)benzonitrile is the C-C Chemokine receptor 5 (CCR5) . CCR5 is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .
Mode of Action
This compound acts as an antagonist to the CCR5 receptor . It inhibits the fusion activities of CCR5, thereby preventing the entry of HIV-1 viruses into host cells .
Biochemical Pathways
The compound’s action on the CCR5 receptor disrupts the normal functioning of the β-chemokines MIP-1α, MIP-1β, and RANTES . This disruption affects the downstream signaling pathways associated with these chemokines, including the inflammatory response and immune cell migration.
Pharmacokinetics
Similar piperazine derivatives have been found to exhibit good oral bioavailability and long-lasting presence in plasma
Result of Action
The antagonistic action of this compound on the CCR5 receptor results in the inhibition of HIV-1 entry into host cells . This can potentially prevent the spread of the virus within the body, thereby helping to control the progression of HIV-1 infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature for optimal stability . Additionally, it may react with oxidizing agents . Safety precautions should be taken to avoid contact with skin and eyes, and inhalation or ingestion of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzonitrile typically involves the reaction of piperazine with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile moiety.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-(Piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of receptor-ligand interactions and as a scaffold for designing bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-yl)methylbenzonitrile
- 4-(Piperazin-1-yl)aniline
- 4-(Piperazin-1-yl)quinoline
Uniqueness
4-(Piperazin-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperazine ring allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-piperazin-1-ylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNYEXRPRQXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987576 | |
Record name | 4-(Piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-63-2 | |
Record name | 4-(1-Piperazinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68104-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(piperazin-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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